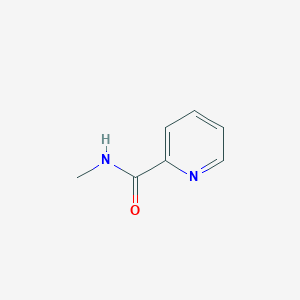

N-methylpyridine-2-carboxamide

Descripción general

Descripción

N-methylpyridine-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s structurally similar to other compounds like rebastinib and Telatinib , which are known to inhibit tyrosine kinase receptors. These receptors play a crucial role in cell signaling pathways, particularly those involved in cell growth and differentiation.

Mode of Action

This inhibition could lead to changes in cell signaling pathways, potentially affecting cell growth and differentiation .

Biochemical Pathways

Compounds with similar structures have been shown to affect pathways related to cell growth and differentiation, such as the tgfβ1-induced fibrosis pathway .

Pharmacokinetics

Similar compounds like rebastinib and Telatinib have been studied, and their ADME properties could provide some insights.

Análisis Bioquímico

Biochemical Properties

It is known that N-methylpyridine-2-carboxamide is a major metabolite of nicotinamide adenine dinucleotide (NAD) degradation . The enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It has been suggested that this compound may have anti-fibrotic and anti-inflammatory activity in a fibrotic kidney model .

Molecular Mechanism

It is suggested that this compound may exert its effects through Akt inhibition, similar to the anti-fibrotic drug pirfenidone .

Temporal Effects in Laboratory Settings

It is known that this compound is stable at room temperature .

Dosage Effects in Animal Models

It has been suggested that this compound may have anti-fibrotic effects in a murine kidney fibrosis model .

Metabolic Pathways

This compound is a metabolite of NAD degradation . It is metabolized by nicotinamide N-methyltransferase (NNMT) and cytochrome P450 to 1-methylnicotinamide (MNA) and nicotinamide N-oxide (NNO), respectively. MNA is further metabolized by aldehyde oxidase (AOx) to N-methyl-2-pyridone-5-carboxamide (N-Me-2PY) or N-methyl-4-pyridone-5-carboxamide (N-Me-4PY) .

Actividad Biológica

N-methylpyridine-2-carboxamide, also known as 2-Pyridinecarboxamide, N-methyl-, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and nephrology. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, supported by data tables and research findings.

This compound is primarily recognized as a metabolite of nicotinamide adenine dinucleotide (NAD) degradation. Its structural properties allow it to participate in various biochemical pathways, influencing cellular functions and signaling mechanisms.

Cellular Effects

Research indicates that this compound exhibits anti-fibrotic and anti-inflammatory properties. In particular, studies using murine models of kidney fibrosis have shown that this compound can mitigate fibrotic changes in renal tissues. The compound's stability at room temperature further supports its practical application in laboratory settings.

The mechanism underlying the biological activity of this compound appears to be linked to the inhibition of the Akt signaling pathway. This pathway is critical in various cellular processes, including metabolism, proliferation, and survival. Similar to the anti-fibrotic drug pirfenidone, this compound may exert its effects through Akt inhibition, leading to reduced fibrosis and inflammation in kidney models.

In Vitro Studies

In vitro assays have demonstrated that this compound inhibits the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. The inhibition of PARP activity can lead to both protective effects against oxidative stress and potential toxicity due to impaired DNA repair mechanisms. A study reported IC50 values for this compound and nicotinamide at 8 µM and 80 µM, respectively, indicating significant inhibitory potential at clinically relevant concentrations .

Animal Models

In animal studies focused on kidney fibrosis, treatment with this compound resulted in a marked reduction in fibrotic markers and improved renal function parameters. These findings suggest that the compound could be a candidate for therapeutic intervention in chronic kidney disease (CKD) where fibrosis is a significant concern .

Data Table: Summary of Biological Activities

| Activity | Mechanism | Model | Outcome |

|---|---|---|---|

| Anti-fibrotic | Akt inhibition | Murine kidney fibrosis model | Reduced fibrosis markers |

| Anti-inflammatory | PARP inhibition | In vitro | Decreased inflammatory cytokines |

| Metabolite of NAD degradation | Cellular metabolism | Human studies | Elevated levels in CKD patients |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Cancer Treatment

N-methylpyridine-2-carboxamide has been identified as a key compound in the development of novel cancer therapies. Specifically, it is linked to the inhibition of angiogenesis, which is crucial in tumor growth and metastasis. Research indicates that derivatives of this compound can act as inhibitors of the Raf kinase enzyme, which is implicated in various cancers. A patent describes its use in treating disorders associated with angiogenesis, highlighting its potential as an anti-cancer agent .

2. PARP Inhibition

Recent studies have focused on this compound's role as a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Compounds based on this compound have shown promise as selective PARP1 inhibitors, which can trap PARP1 at DNA damage sites, thereby enhancing the efficacy of chemotherapy agents . This mechanism is particularly beneficial for treating cancers with BRCA mutations.

Pharmacological Insights

1. Uremic Toxin Profile

This compound is also studied for its toxicological profile, particularly as a uremic toxin. It has been identified as a metabolite of nicotinamide and has been linked to adverse effects in patients with chronic kidney disease (CKD). Elevated levels of this compound have been associated with increased toxicity and potential harm during nicotinamide supplementation in dialysis patients . This finding underlines the importance of monitoring its levels in clinical settings.

2. Antibacterial Properties

Research has indicated that derivatives of this compound exhibit antibacterial properties. For instance, compounds modified with thiophene moieties demonstrated significant cholinesterase inhibition and anti-convulsant activity against E. coli strains . Such findings suggest potential applications in developing new antibiotics or treatments for bacterial infections.

Structural and Theoretical Studies

1. Quantum Chemical Calculations

Quantum chemical calculations have been employed to understand the electronic structure and reactivity of this compound derivatives. These studies provide insights into their stability and interaction with biological targets, aiding in the design of more effective therapeutic agents .

2. Molecular Docking Studies

Molecular docking analyses have been conducted to predict how this compound interacts with various protein targets. Such studies are essential for rational drug design, allowing researchers to optimize the efficacy and selectivity of new compounds derived from this scaffold .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Cancer Therapy | Inhibition of angiogenesis via Raf kinase inhibition | Potential for developing targeted cancer therapies |

| Uremic Toxicity | Elevated levels linked to adverse effects in CKD patients | Need for careful monitoring during nicotinamide treatment |

| Antibacterial Activity | Effective against E. coli strains | Potential for new antibiotic development |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloro-substituted derivatives of N-methylpyridine-2-carboxamide undergo nucleophilic substitution, particularly at halogenated positions. For example:

-

Amine substitution : The chloro group at the 3-position in 3-chloro-6-methoxy-N-methylpyridine-2-carboxamide can be replaced by amines (e.g., ethylenediamine) under reflux conditions in solvents like toluene, catalyzed by p-toluenesulfonic acid .

-

Thiol or alkoxide substitution : Similar reactivity is observed with thiols or alkoxides, forming thioether or ether derivatives.

Hydrolysis of Imidazoline Intermediates

A patented synthetic route involves hydrolysis of 2-(5-halopyridine-2-yl)-1H-imidazoline intermediates to yield this compound derivatives :

| Reaction Step | Conditions | Reagents/Catalysts | Yield |

|---|---|---|---|

| Imidazoline formation | 95–100°C, toluene | p-Toluenesulfonic acid | ~85% |

| Hydrolysis | 65°C, aqueous NaOH | Lewis base (e.g., NaOH) | >90% |

This two-step process is scalable and industrially viable, enabling high-purity production of carboxamide derivatives.

Salt Formation

This compound derivatives form pharmaceutically relevant acid addition salts. Key examples include:

-

Hydrochloride salts : Reacting the free base with HCl gas in non-aqueous solvents (e.g., diethyl acetate) produces stable crystalline salts .

-

Sulfonic acid salts : Derivatives can also form salts with organic acids like p-toluenesulfonic acid during synthesis .

Oxidation and Metabolic Pathways

While direct oxidation of this compound is less common, related metabolites like 2-pyridone-5-carboxamide (2PY) are formed via hepatic cytochrome P450-mediated oxidation . This pathway is significant in uremic toxin formation but is not a primary synthetic route for the parent compound.

Key Research Findings

Propiedades

IUPAC Name |

N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-8-7(10)6-4-2-3-5-9-6/h2-5H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXAUIXTYRHFNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483502 | |

| Record name | N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6144-78-1 | |

| Record name | N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-methylpyridine-2-carboxamide?

A1: The molecular formula of this compound is C7H8N2O, and its molecular weight is 136.15 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers have characterized this compound using various spectroscopic techniques. For example, one study used quantum chemical calculations and spectroscopic investigation, including FT-IR, FT-Raman, and UV-Vis, to analyze the compound. []

Q3: How do structural modifications of this compound affect its biological activity?

A3: this compound serves as a crucial scaffold in several antitumor agents. Studies have shown that modifications at the 4-position of the pyridine ring significantly impact the compound's potency and selectivity. For instance, introducing a 4-aminophenoxy moiety leads to sorafenib [], a multikinase inhibitor used in cancer treatment. Further modifications, like adding a fluorine atom to the phenoxy ring, result in regorafenib [, ], another anticancer agent with improved activity.

Q4: Are there specific examples of this compound derivatives and their associated biological activities?

A4: Several research articles highlight the diverse biological activities of this compound derivatives:

- Sorafenib [, , ] and Regorafenib [, , , ]: These compounds act as multikinase inhibitors, primarily targeting VEGFR, PDGFR, and RAF kinases, making them effective in treating various cancers.

- Triazole-containing Sorafenib Analogs []: Researchers synthesized a series of sorafenib analogs incorporating a triazole ring. Some of these analogs exhibited potent antitumor activity against the HT-29 cancer cell line by inducing apoptosis.

- 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives []: These derivatives showed promising antiproliferative activity against HepG2 and HCT116 cancer cell lines in vitro and effectively prolonged the survival time of tumor-bearing mice in vivo.

- N-Methylpicolinamide-4-thiol Derivatives []: This series of compounds demonstrated potent, broad-spectrum anti-proliferative activities against various human cancer cell lines, with some analogs showing superior activity compared to sorafenib.

Q5: How does the N-methylpicolinamide moiety contribute to the activity of these compounds?

A5: The N-methylpicolinamide moiety is considered a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. In the context of the discussed compounds, it likely contributes to target binding through hydrogen bonding and pi-stacking interactions. The specific binding mode and contribution to activity depend on the target protein and the other substituents on the N-methylpicolinamide scaffold.

Q6: What is known about the stability of this compound and its derivatives?

A6: this compound derivatives, particularly those used as pharmaceuticals like sorafenib, have been studied for their stability. Research indicates that sorafenib exists in different polymorphic forms, with varying stability profiles [, ]. The tosylate salt of sorafenib has been found to be more stable at room temperature compared to the free base [].

Q7: Are there any specific formulation strategies employed to improve the stability or bioavailability of this compound derivatives?

A7: Formulating poorly soluble compounds like sorafenib presents challenges. Research on improving its bioavailability includes developing solid dispersions, nanosuspensions, and lipid-based formulations. One study investigated a pharmaceutical composition of sorafenib with a high density (> 1.55 g/cm3) in tablet form to enhance its delivery properties. []

Q8: What analytical methods are used to characterize and quantify this compound and its derivatives?

A8: Various analytical techniques have been employed to characterize and quantify this compound and its derivatives. These include:

- X-ray diffraction [, ]: Used to determine the crystal structure and identify different polymorphic forms of these compounds.

- Spectroscopic methods (FT-IR, FT-Raman, UV-Vis) []: Employed to analyze the compound's vibrational and electronic properties.

- Chromatographic methods (HPLC) []: Used to separate, identify, and quantify the compound and its impurities in complex mixtures.

Q9: Have computational approaches been used in the research of this compound derivatives?

A9: Yes, computational chemistry plays a significant role in understanding and optimizing the properties of this compound derivatives.

- Molecular docking studies [, ]: Help predict the binding mode and interactions of these compounds with their target proteins, providing insights into their structure-activity relationships.

- Molecular dynamics simulations []: Offer a dynamic view of the interactions between these compounds and their targets, elucidating the molecular basis of their activity.

- QSAR modeling [, ]: Helps establish quantitative relationships between the structure of these compounds and their biological activity, guiding the design of new and improved analogs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.